
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphosphorinanes, which are cyclic compounds containing phosphorus, oxygen, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, must be optimized for each specific reaction to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound shares a similar cyclic structure but lacks the amine group and cyclohexyl substituent.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound contains a chlorine atom and an oxide group, making it chemically distinct from the target compound.
Uniqueness
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is unique due to its specific combination of functional groups and cyclic structure. This uniqueness contributes to its diverse range of applications and reactivity in various chemical and biological contexts.
Propiedades
Número CAS |
173462-92-5 |
|---|---|
Fórmula molecular |
C11H22NO2P |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
N-cyclohexyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H22NO2P/c1-11(2)8-13-15(14-9-11)12-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |
Clave InChI |
KZRONBCLDNTLGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(OC1)NC2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


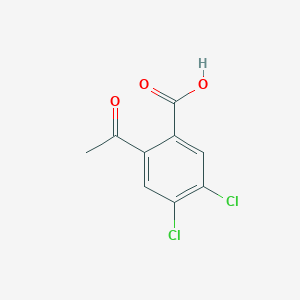
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
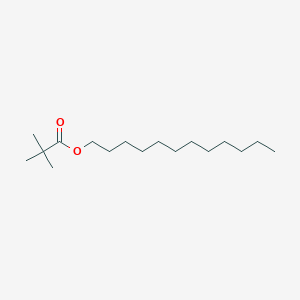

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

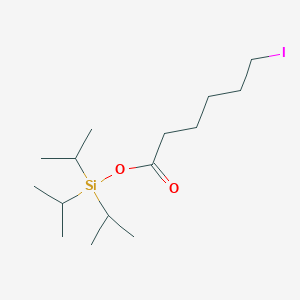
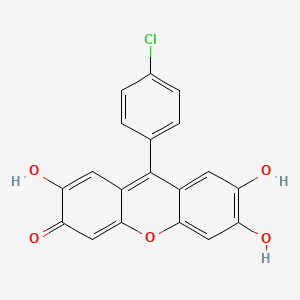
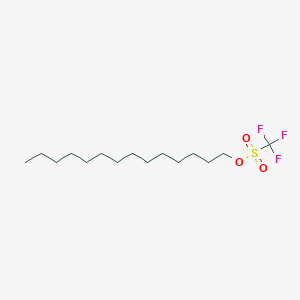
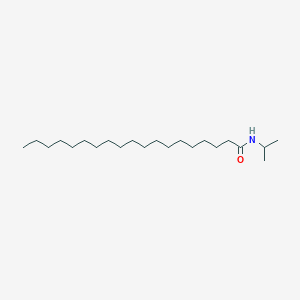

![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
